

An In-depth Technical Guide to (4-Phenylcyclohexyl)methanol (CAS 83811-73-8)

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Compound of Interest

Compound Name: (4-Phenylcyclohexyl)methanol

Cat. No.: B151712

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(4-Phenylcyclohexyl)methanol**, a fine chemical intermediate with the CAS number 83811-73-8. This document collates available data on its physicochemical properties, synthesis, and safety. Due to the limited publicly available experimental data for this specific compound, information from structurally similar analogs is included to provide a broader context. This guide is intended to be a valuable resource for professionals in research and drug development who are interested in utilizing this molecule in their synthetic workflows.

Chemical Identity and Properties

(4-Phenylcyclohexyl)methanol is a substituted cycloalkane with a molecular formula of C₁₃H₁₈O.[1][2] It is also known by synonyms such as (4-Phenyl-cyclohexyl)-methanol.[1]

Table 1: Physicochemical Properties of **(4-Phenylcyclohexyl)methanol**

Property	Value	Source
CAS Number	83811-73-8	[1]
Molecular Formula	C13H18O	[1] [2]
Molecular Weight	190.28 g/mol	
Melting Point	49 °C	
Boiling Point	177-178 °C (at 15 Torr)	
Density (Predicted)	1.005 ± 0.06 g/cm³	
pKa (Predicted)	15.05 ± 0.10	

Synthesis

A common and effective method for the synthesis of **(4-Phenylcyclohexyl)methanol** is the reduction of a corresponding ester, specifically trans-4-phenylcyclohexanecarboxylic acid methyl ester, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).

Experimental Protocol: Reduction of trans-4-phenylcyclohexanecarboxylic acid methyl ester

This protocol describes a laboratory-scale synthesis of 4-phenylcyclohexylmethanol.

Materials:

- trans-4-phenylcyclohexanecarboxylic acid methyl ester
- Lithium aluminum hydride (LiAlH4)
- Dry tetrahydrofuran (THF)
- Ethyl acetate
- 1N Sulfuric acid solution

- n-Heptane
- 2% Sodium carbonate (Na₂CO₃) solution
- Water

Procedure:

- To a suspension of 11.1 g (0.293 mol) of lithium aluminum hydride in 420 ml of dry tetrahydrofuran, a solution of 64.0 g (0.293 mol) of trans-4-phenylcyclohexanecarboxylic acid methyl ester in 70 ml of THF is added dropwise with vigorous stirring. The reaction temperature is maintained at or below 20°C during the addition.
- After the addition is complete, the reaction mixture is warmed to 55°C and allowed to react for 2 hours.
- The mixture is then cooled, and 12 ml of ethyl acetate is carefully added, followed by 100 ml of water to quench the excess LiAlH₄.
- To dissolve the inorganic salts, 350 ml of a 1N aqueous sulfuric acid solution is added.
- The organic and aqueous layers are separated. The aqueous layer is extracted with 200 ml of n-heptane.
- The combined organic layers are washed with 500 ml of water, followed by a wash with a 2% aqueous solution of Na₂CO₃, and then washed with water until the aqueous layer is neutral.
- The solvents (n-heptane and THF) are removed by distillation.
- The resulting solid residue is recrystallized from 20 ml of n-heptane.
- The crystals are filtered and dried to yield 51.4 g of 4-phenylcyclohexylmethanol. The reported melting point of the product is 47.3-48.5°C.

Diagram 1: Synthesis Workflow of **(4-Phenylcyclohexyl)methanol**

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Caption: Synthetic pathway for **(4-Phenylcyclohexyl)methanol**.

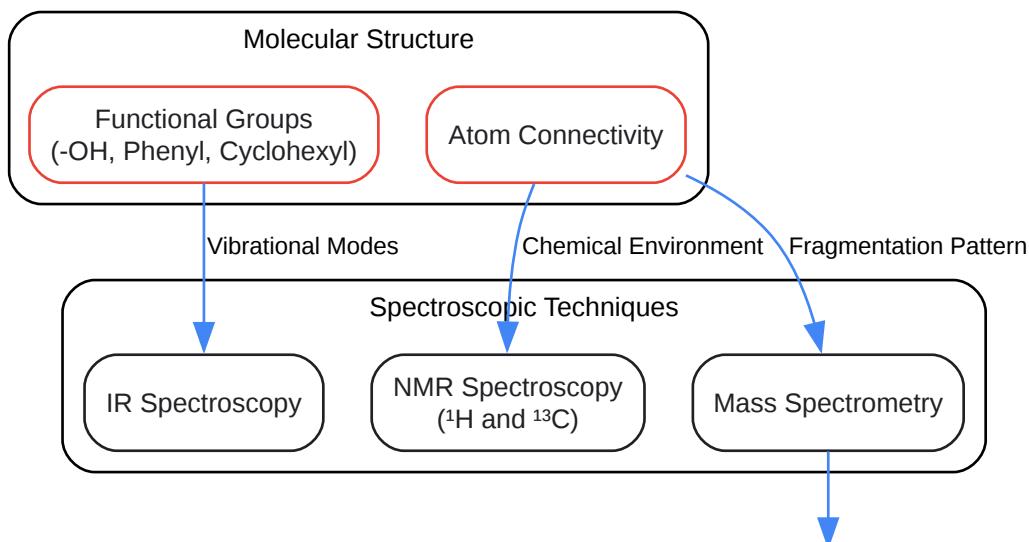
Spectroscopic Data

Detailed experimental spectroscopic data for **(4-Phenylcyclohexyl)methanol** is not readily available in the public domain. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.^[3] For illustrative purposes, this section provides predicted spectral information and data for a structurally similar compound, 4-phenylcyclohexanol.

Table 2: Predicted Spectroscopic Data for **(4-Phenylcyclohexyl)methanol** and Experimental Data for 4-Phenylcyclohexanol

Spectroscopy Type	(4- Phenylcyclohexyl)methanol (Predicted/Expected)	4-Phenylcyclohexanol (Experimental)
¹ H NMR	Signals for aromatic protons (phenyl group), methylene protons of the CH ₂ OH group, and methine and methylene protons of the cyclohexyl ring are expected.	Aromatic protons, methine proton attached to the hydroxyl group, and cyclohexyl protons would be observed.
¹³ C NMR	Resonances for the phenyl carbons, the carbon of the CH ₂ OH group, and the carbons of the cyclohexyl ring are anticipated.	Signals for the phenyl carbons, the carbon bearing the hydroxyl group, and the cyclohexyl carbons would be present.
IR Spectroscopy	Characteristic absorptions for O-H stretching (broad, around 3300 cm ⁻¹), C-H stretching (aromatic and aliphatic, around 3100-2850 cm ⁻¹), C=C stretching (aromatic, around 1600 and 1450 cm ⁻¹), and C-O stretching (around 1050 cm ⁻¹) are expected.	A condensed phase IR spectrum shows characteristic peaks for the hydroxyl and phenyl groups. ^[4]
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak (M ⁺) and fragmentation patterns corresponding to the loss of water, the hydroxymethyl group, and cleavage of the cyclohexyl ring.	The electron ionization mass spectrum is available and shows characteristic fragmentation. ^[4]

Diagram 2: Logical Relationship of Spectroscopic Analysis



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Caption: Key spectroscopic methods for structural elucidation.

Biological Activity

There is currently no significant information available in peer-reviewed scientific literature detailing the specific biological activities or pharmacological effects of **(4-Phenylcyclohexyl)methanol**. Its primary application appears to be as an intermediate in organic synthesis.

Research on structurally related compounds, such as certain substituted 4-phenylcyclohexane derivatives, has explored their potential as modulators of various biological targets. However, these findings cannot be directly extrapolated to **(4-Phenylcyclohexyl)methanol** without dedicated experimental validation. For instance, other complex phenylcyclohexyl derivatives have been investigated for their effects on central nervous system receptors.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling **(4-Phenylcyclohexyl)methanol**.

Table 3: General Safety Information

Hazard Category	Information
GHS Pictograms	Warning
Storage	Sealed in a dry, room temperature environment.
General Handling	Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-Phenylcyclohexyl)methanol is a valuable chemical intermediate with well-defined synthetic routes. While its physicochemical properties are partially documented, a comprehensive experimental characterization, particularly spectroscopic and toxicological data, is not widely available in the public domain. Furthermore, its biological activity remains largely unexplored, suggesting its primary utility is in synthetic chemistry. Researchers and drug development professionals should consider this compound as a building block for more complex molecules and are encouraged to perform thorough analytical characterization and biological screening if it is to be used in novel applications.

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